Taniborbactam: A Technical Guide to its Discovery and Synthesis
Taniborbactam: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor (BLI) developed to address this challenge. It is the first BLI to demonstrate inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D), including serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of taniborbactam.
Discovery and Development
Taniborbactam was discovered and developed by Venatorx Pharmaceuticals.[5][6] The discovery program involved an iterative process of medicinal chemistry, structural biology, and microbiological testing to optimize a series of bicyclic boronate compounds.[5][7] The initial bicyclic boronates were first identified as pan-spectrum BLIs by scientists at Protez Pharmaceuticals (a subsidiary of Novartis) in 2010.[7] Venatorx Pharmaceuticals further advanced this class of molecules, leading to the identification of taniborbactam as a clinical candidate.[7]
Taniborbactam is being co-developed with cefepime, a fourth-generation cephalosporin, to treat complicated urinary tract infections (cUTIs), including pyelonephritis, and hospital-acquired bacterial pneumonia/ventilator-associated bacterial pneumonia (HABP/VABP).[8][9][10][11] The combination has undergone Phase 3 clinical trials.[5][10] In February 2024, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application (NDA) of cefepime-taniborbactam, requesting additional chemistry, manufacturing, and controls (CMC) data, while not citing any clinical safety or efficacy issues.[12][13]
Mechanism of Action
Taniborbactam's broad-spectrum activity stems from its unique bicyclic boronate structure. Boronic acids are known to form reversible covalent bonds with the active site serine residues of SBLs, mimicking the tetrahedral transition state of β-lactam hydrolysis.[2] For MBLs, which utilize zinc ions for catalysis, taniborbactam acts as a competitive inhibitor, with its carboxylate and boronate hydroxyl groups interacting with the active site zinc ions.[2][14] This dual-action mechanism allows taniborbactam to inhibit a wide range of clinically important β-lactamases, including extended-spectrum β-lactamases (ESBLs), carbapenemases like KPC and OXA, and metallo-β-lactamases such as NDM and VIM.[15]
Below is a simplified representation of taniborbactam's inhibitory action on serine β-lactamases.
Caption: Taniborbactam's inhibition of serine β-lactamases.
Chemical Synthesis Pathway
The synthesis of taniborbactam relies on a multi-step process, with the key transformation being a diastereoselective Matteson homologation to install the α-chloro boronate stereocenter.[16][17] The general synthetic scheme is outlined below.
Caption: Generalized synthetic pathway for taniborbactam.
Quantitative Data
The inhibitory activity of taniborbactam has been quantified against a wide range of β-lactamase enzymes and bacterial isolates.
Table 1: Inhibitory Activity of Taniborbactam against Purified β-Lactamases
| Enzyme (Ambler Class) | Kᵢ (µM) |
| SHV-5 (A) | 0.017 |
| KPC-2 (A) | 0.009 |
| CTX-M-15 (A) | 0.002 |
| P99 AmpC (C) | 0.013 |
| OXA-48 (D) | 0.35 |
| VIM-2 (B) | 0.019 |
| NDM-1 (B) | 0.081 |
| IMP-1 (B) | >30 |
Data sourced from Antimicrobial Agents and Chemotherapy, 2020.[18]
Table 2: In Vitro Activity of Cefepime-Taniborbactam against Carbapenem-Resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA)
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| CRE (Global Collection) | ≤0.25 | 4 |
| CRPA (Global Collection) | 2 | 16 |
| CRE (Spain) | 0.5 | 4 |
| CRPA (Spain) | 4 | >32 |
Taniborbactam concentration is fixed at 4 µg/mL. Data compiled from various surveillance studies.[7][9]
Table 3: Pharmacokinetic Parameters of Taniborbactam in Healthy Volunteers (Single Dose)
| Dose (mg) | Cₘₐₓ (ng/mL) | AUCinf (h*ng/mL) | t₁/₂ (h) |
| 500 | 25,600 | 88,400 | 3.4 - 5.8 |
| 1000 | 50,200 | 185,000 | 3.4 - 5.8 |
| 1500 | 73,000 | 263,000 | 3.4 - 5.8 |
Data from Antimicrobial Agents and Chemotherapy, 2021.[5]
Experimental Protocols
β-Lactamase Inhibition Assay (Nitrocefin-based)
This protocol describes a general method for determining the inhibitory activity of taniborbactam against β-lactamases using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
Taniborbactam stock solution (in DMSO or aqueous buffer)
-
Nitrocefin stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of taniborbactam in assay buffer in the wells of a 96-well plate.
-
Add a constant concentration of the purified β-lactamase to each well containing the inhibitor dilutions and to control wells (without inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately monitor the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of cefepime-taniborbactam is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cefepime stock solution
-
Taniborbactam stock solution
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
96-well microplates
Procedure:
-
Prepare two-fold serial dilutions of cefepime in CAMHB in the wells of a 96-well microplate.
-
Add a fixed concentration of taniborbactam (typically 4 µg/mL) to all wells containing the cefepime dilutions.
-
Inoculate each well with the standardized bacterial suspension.
-
Include appropriate controls: a growth control well (no antibiotic), a sterility control well (no bacteria), and wells with cefepime alone.
-
Incubate the microplates at 35°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of cefepime in the presence of a fixed concentration of taniborbactam that completely inhibits visible bacterial growth.
In Vivo Efficacy Model (Murine Thigh Infection)
This model is used to evaluate the in vivo efficacy of cefepime-taniborbactam against carbapenem-resistant bacteria.
Procedure:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.
-
Infection: On day 0, mice are inoculated via intramuscular injection into the thigh with a standardized suspension of the test bacterium (e.g., carbapenem-resistant Klebsiella pneumoniae or Pseudomonas aeruginosa).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Cefepime and taniborbactam are co-administered, typically via subcutaneous or intravenous injection, at various dosing regimens.
-
Assessment of Bacterial Burden: At a defined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.
-
Serial dilutions of the tissue homogenate are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by comparing the bacterial burden in the thighs of treated animals to that of untreated control animals.
Conclusion
Taniborbactam represents a significant advancement in the fight against antibiotic resistance. Its broad-spectrum activity, encompassing both serine- and metallo-β-lactamases, provides a much-needed therapeutic option for infections caused by multi-drug resistant Gram-negative pathogens. The combination of cefepime and taniborbactam has the potential to restore the efficacy of a well-established β-lactam antibiotic against some of the most challenging bacterial strains. Further clinical development and regulatory review will ultimately determine its place in the clinical setting.
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